ONO-5334 ONO-5334 ONO-5334 is a potent and orally available inhibitor of cathepsin K (Ki values of 0.1 nM, 0.049 nM and 0.85 nM for human, rabbit and rat respectively). ONO-5334 improves bone strength by preferentially increasing cortical bone mass in ovariectomized rats. ONO-5334 inhibits N-terminal and C-terminal collagen crosslinks in serum and urine at similar plasma concentrations in postmenopausal women. ONO-5334 had entered clinical development for metabolic bone disorders with increased bone resorption, such as postmenopausal osteoporosis.
Brand Name: Vulcanchem
CAS No.: 868273-90-9
VCID: VC0538126
InChI: InChI=1S/C21H34N4O4S/c1-14-13-30-21(25(14)2)24-23-20(28)18(26)17(15-9-11-29-12-10-15)22-19(27)16-7-5-3-4-6-8-16/h14-17H,3-13H2,1-2H3,(H,22,27)(H,23,28)/b24-21-/t14-,17+/m1/s1
SMILES: CC1CSC(=NNC(=O)C(=O)C(C2CCOCC2)NC(=O)C3CCCCCC3)N1C
Molecular Formula: C21H34N4O4S
Molecular Weight: 438.6 g/mol

ONO-5334

CAS No.: 868273-90-9

Cat. No.: VC0538126

Molecular Formula: C21H34N4O4S

Molecular Weight: 438.6 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

ONO-5334 - 868273-90-9

Description ONO-5334 is a potent and orally available inhibitor of cathepsin K (Ki values of 0.1 nM, 0.049 nM and 0.85 nM for human, rabbit and rat respectively). ONO-5334 improves bone strength by preferentially increasing cortical bone mass in ovariectomized rats. ONO-5334 inhibits N-terminal and C-terminal collagen crosslinks in serum and urine at similar plasma concentrations in postmenopausal women. ONO-5334 had entered clinical development for metabolic bone disorders with increased bone resorption, such as postmenopausal osteoporosis.
CAS No. 868273-90-9
Molecular Formula C21H34N4O4S
Molecular Weight 438.6 g/mol
IUPAC Name N-[(1S)-3-[(2Z)-2-[(4R)-3,4-dimethyl-1,3-thiazolidin-2-ylidene]hydrazinyl]-1-(oxan-4-yl)-2,3-dioxopropyl]cycloheptanecarboxamide
Standard InChI InChI=1S/C21H34N4O4S/c1-14-13-30-21(25(14)2)24-23-20(28)18(26)17(15-9-11-29-12-10-15)22-19(27)16-7-5-3-4-6-8-16/h14-17H,3-13H2,1-2H3,(H,22,27)(H,23,28)/b24-21-/t14-,17+/m1/s1
Standard InChI Key BTZCSXIUAFVRTE-CHGLIHOBSA-N
Isomeric SMILES C[C@@H]1CS/C(=N\NC(=O)C(=O)[C@H](C2CCOCC2)NC(=O)C3CCCCCC3)/N1C
SMILES CC1CSC(=NNC(=O)C(=O)C(C2CCOCC2)NC(=O)C3CCCCCC3)N1C
Canonical SMILES CC1CSC(=NNC(=O)C(=O)C(C2CCOCC2)NC(=O)C3CCCCCC3)N1C
Appearance Solid powder

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